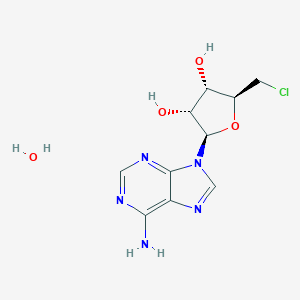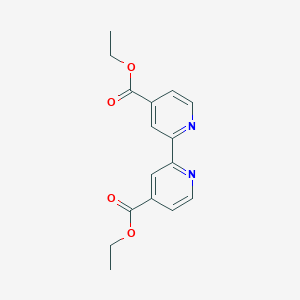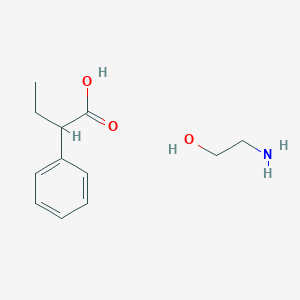
5'-Cloro-5'-desoxiadenosina hidrato
Descripción general
Descripción
5'-cloro-5'-desoxiadenosina (hidrato): es un análogo de nucleósido que se utiliza como sustrato en la biosíntesis de policétidos. Es un derivado de la adenosina, donde el grupo hidroxilo en la posición 5’ se reemplaza por un átomo de cloro. Este compuesto es significativo en varias aplicaciones de investigación bioquímica y farmacéutica debido a sus propiedades y reactividad únicas .
Aplicaciones Científicas De Investigación
La 5'-cloro-5'-desoxiadenosina (hidrato) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química:
- Se utiliza como bloque de construcción en la síntesis de moléculas complejas.
- Se estudia por su reactividad y propiedades químicas .
Biología:
- Se utiliza en el estudio de mecanismos enzimáticos y especificidad del sustrato.
- Se investiga su papel en el metabolismo de los ácidos nucleicos .
Medicina:
- Se explora por sus posibles aplicaciones terapéuticas, incluidas las actividades anticancerígenas y antivirales.
- Se estudia por sus efectos en los procesos celulares y las vías de señalización .
Industria:
- Se utiliza en la producción de productos farmacéuticos y reactivos bioquímicos.
- Se emplea en la síntesis de otros análogos de nucleósidos .
Safety and Hazards
Mecanismo De Acción
El mecanismo de acción de la 5'-cloro-5'-desoxiadenosina (hidrato) implica su incorporación en vías bioquímicas donde actúa como sustrato o inhibidor. El compuesto se puede convertir en cloroetilmalonil-CoA a través de una serie de reacciones enzimáticas, que está involucrado en la biosíntesis del agente anticancerígeno salinosporamida A en bacterias marinas . Los objetivos moleculares y las vías incluyen:
Enzimas: El compuesto interactúa con enzimas como la clorinasas dependientes de SAM.
Vías: Está involucrado en la vía de biosíntesis de policétidos
Análisis Bioquímico
Biochemical Properties
5’-Chloro-5’-deoxyadenosine hydrate plays a crucial role in polyketide biosynthesis. It is used as a substrate in reactions catalyzed by SAM-dependent chlorinase, converting S-adenosyl-L-methionine to 5’-chloro-5’-deoxyadenosine . This compound can be further converted to chloroethylmalonyl-CoA, which is involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium Salinispora tropica . The interactions of 5’-Chloro-5’-deoxyadenosine hydrate with enzymes like SAM-dependent chlorinase highlight its importance in biochemical pathways.
Cellular Effects
5’-Chloro-5’-deoxyadenosine hydrate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the biosynthesis of chloroethylmalonyl-CoA suggests its involvement in cellular metabolic pathways that are crucial for cell function and survival . Additionally, its impact on the production of anticancer agents indicates potential therapeutic applications in cancer treatment.
Molecular Mechanism
At the molecular level, 5’-Chloro-5’-deoxyadenosine hydrate exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for SAM-dependent chlorinase, leading to the production of chloroethylmalonyl-CoA . This compound’s ability to participate in enzyme-catalyzed reactions and influence gene expression underscores its significance in molecular biology and biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Chloro-5’-deoxyadenosine hydrate can change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . Studies have shown that its stability and degradation can impact its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Metabolic Pathways
5’-Chloro-5’-deoxyadenosine hydrate is involved in metabolic pathways that include its conversion to chloroethylmalonyl-CoA . This conversion is part of the biosynthesis of salinosporamide A, an anticancer agent. The compound’s interactions with enzymes like SAM-dependent chlorinase and its role in metabolic flux highlight its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5’-Chloro-5’-deoxyadenosine hydrate is transported and distributed through specific mechanisms. While detailed information on its transporters and binding proteins is limited, its role in polyketide biosynthesis suggests that it may interact with various cellular components to achieve its effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 5'-cloro-5'-desoxiadenosina (hidrato) se puede sintetizar a partir de la adenosina mediante una reacción de cloración selectiva. El proceso implica la sustitución del grupo hidroxilo en la posición 5’ por un átomo de cloro. Esta reacción se lleva a cabo típicamente en condiciones controladas para asegurar la cloración selectiva de la posición deseada .
Métodos de Producción Industrial: En entornos industriales, la producción de 5'-cloro-5'-desoxiadenosina (hidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de equipos especializados para mantener las condiciones de reacción y asegurar la pureza del producto final. El compuesto se purifica y cristaliza para obtener la forma hidratada .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 5'-cloro-5'-desoxiadenosina (hidrato) experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro en la posición 5’ puede ser sustituido por otros grupos funcionales.
Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones redox, alterando su estado de oxidación.
Hidrólisis: El compuesto puede sufrir hidrólisis, lo que lleva a la escisión del átomo de cloro y la formación de derivados de adenosina
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como tioles, aminas y alcoholes.
Reacciones de Oxidación y Reducción: Se utilizan reactivos como el peróxido de hidrógeno, el borohidruro de sodio y otros agentes oxidantes o reductores.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del compuesto
Principales Productos Formados:
Reacciones de Sustitución: Los productos incluyen diversos derivados de adenosina 5'-sustituidos.
Reacciones de Oxidación y Reducción: Los productos incluyen formas oxidadas o reducidas del compuesto.
Hidrólisis: Los productos incluyen adenosina y sus derivados
Comparación Con Compuestos Similares
Compuestos Similares:
- 5'-Desoxi-5'-fluoroadenosina
- 5'-Desoxi-5'-metiltioadenosina
- 5'-Desoxi-5'-iodoadenosina
Comparación: La 5'-cloro-5'-desoxiadenosina (hidrato) es única debido a la presencia del átomo de cloro en la posición 5', que confiere propiedades químicas y biológicas distintas. En comparación con otros compuestos similares, tiene diferente reactividad e interacciones con enzimas y vías bioquímicas .
Propiedades
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACRIDKAAYORV-MCDZGGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584239 | |
| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698999-09-6 | |
| Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 698999-09-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)



![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)









